molecular formula C25H16N2O8 B11625334 2-(3-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11625334
M. Wt: 472.4 g/mol
InChI Key: SHJCVKNAKGDOIY-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, acetylphenyl, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the nitrophenyl and acetylphenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitrophenyl and acetylphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-nitrophenyl)-2-oxoethyl 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • 2-(3-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Uniqueness

2-(3-nitrophenyl)-2-oxoethyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of both nitrophenyl and acetylphenyl groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H16N2O8

Molecular Weight

472.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H16N2O8/c1-14(28)15-4-2-6-18(10-15)26-23(30)20-9-8-17(12-21(20)24(26)31)25(32)35-13-22(29)16-5-3-7-19(11-16)27(33)34/h2-12H,13H2,1H3

InChI Key

SHJCVKNAKGDOIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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